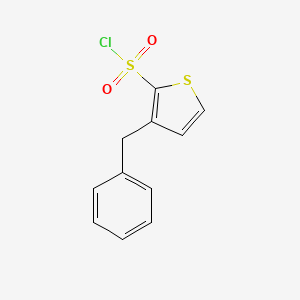

2-Chlorosulfonyl-3-benzylthiophene

CAS No.:

Cat. No.: VC14098266

Molecular Formula: C11H9ClO2S2

Molecular Weight: 272.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9ClO2S2 |

|---|---|

| Molecular Weight | 272.8 g/mol |

| IUPAC Name | 3-benzylthiophene-2-sulfonyl chloride |

| Standard InChI | InChI=1S/C11H9ClO2S2/c12-16(13,14)11-10(6-7-15-11)8-9-4-2-1-3-5-9/h1-7H,8H2 |

| Standard InChI Key | BEWITPGTUWHPDN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CC2=C(SC=C2)S(=O)(=O)Cl |

Introduction

Structural and Electronic Characteristics

The molecular framework of 2-chlorosulfonyl-3-benzylthiophene (C₁₁H₉ClO₂S₂) arises from the substitution of a thiophene ring. Thiophene, a five-membered aromatic heterocycle with one sulfur atom, undergoes electrophilic substitution at the α-positions (2 and 5) due to the electron-donating resonance effects of sulfur. Introducing a chlorosulfonyl group at the 2-position introduces strong electron-withdrawing effects, while the 3-benzyl group contributes steric hindrance and moderate electron donation through the methylene bridge .

Electronic Effects

-

Chlorosulfonyl Group (-SO₂Cl): This substituent withdraws electrons via inductive effects, deactivating the thiophene ring and directing further electrophilic substitutions to the less hindered 4- or 5-positions. The sulfonyl chloride moiety also serves as a leaving group in nucleophilic displacement reactions .

-

Benzyl Group (-CH₂C₆H₅): The benzyl substituent donates electrons through hyperconjugation, slightly counteracting the deactivation caused by the chlorosulfonyl group. Its bulky nature influences regioselectivity in subsequent reactions .

Spectroscopic Data

While experimental data for this compound is scarce, analogous structures provide insights:

-

IR Spectroscopy: Expected peaks include ν(S=O) at ~1,350–1,170 cm⁻¹ and ν(C-Cl) at ~750–550 cm⁻¹ .

-

NMR Spectroscopy:

Synthetic Routes

The synthesis of 2-chlorosulfonyl-3-benzylthiophene likely involves sequential functionalization of the thiophene ring. Two plausible pathways are outlined below:

Pathway 1: Benzylation Followed by Chlorosulfonation

-

Benzylation of Thiophene:

-

Chlorosulfonation:

Pathway 2: Direct Functionalization of Pre-Substituted Thiophenes

-

Starting from 3-benzyl-2-thiophenesulfonic acid, reaction with PCl₅ or SOCl₂ converts the sulfonic acid to sulfonyl chloride :

Physicochemical Properties

Based on structurally related compounds (e.g., 2-chlorothiophene , benzyl chloride derivatives ), the following properties are anticipated:

Reactivity and Applications

Nucleophilic Displacement

The chlorosulfonyl group undergoes nucleophilic substitution with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thiosulfonates, respectively . For example:

Pharmaceutical Intermediates

Thiophene derivatives are pivotal in drug design. The benzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the sulfonyl chloride moiety allows conjugation to bioactive molecules .

Material Science

Sulfonated thiophenes are used in conductive polymers. The benzyl group could modulate solubility for processing into thin-film electronics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume